molecular formula C15H11F3N4S B8592564 N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B8592564
M. Wt: 336.3 g/mol
InChI Key: HUASEJWIDXNZRZ-UHFFFAOYSA-N
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Description

N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H11F3N4S and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11F3N4S

Molecular Weight

336.3 g/mol

IUPAC Name

N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H11F3N4S/c1-9-4-10(12-7-19-8-23-12)6-11(5-9)21-14-20-3-2-13(22-14)15(16,17)18/h2-8H,1H3,(H,20,21,22)

InChI Key

HUASEJWIDXNZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (80 g, 211.08 mmol) in 1,4-dioxane (800 mL) was added 5-bromo-1,3-thiazole (28 g, 171.78 mmol), Pd(dppf)Cl2 (8 g, 10.62 mmol) and a solution of sodium carbonate (44.7 g, 421.70 mmol) in water (447 mL). The resulting solution was heated to reflux for 1 hour. Then it was allowed to cool to room temperature and was concentrated in vacuo. The residue was diluted with EtOAc (500 mL) and filtered. The filtrate was washed with brine (2×300 mL) and water (2×300 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was recrystallized from EtOAc:DCM in the ratio of 1:5 to afford a portion of product. The mother liquor was applied onto a silica gel column and eluted with dichloromethane/ethyl acetate (2:1) to afford N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine as a pale yellow solid. MS ESI calc'd for C15H12F3N4S [M+H]+ 337. found 337. 1H NMR (400 MHz, CD3COCD3) δ 9.21 (1H, s), 8.97 (1H, s), 8.84 (1H, d, J=4.8 Hz), 8.21 (2H, m), 7.64 (1H, s), 7.25-7.26 (2H, m), 2.41 (3H, s). rhSyk activity=+++.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
44.7 g
Type
reactant
Reaction Step Two
Name
Quantity
447 mL
Type
solvent
Reaction Step Three

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